1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester
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Overview
Description
METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety, a pyrazole ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized via a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine hydrate with an appropriate β-diketone.
Amidation and Esterification: The final step involves the amidation of the chromene derivative with the pyrazole compound, followed by esterification with methyl butanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromene and pyrazole rings can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene moiety but lacks the pyrazole ring and ester group.
Coumarin derivatives: Similar in structure but differ in functional groups and biological activities.
Uniqueness
METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is unique due to its combination of a chromene and pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
methyl 4-[3-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C18H17N3O5/c1-25-16(22)7-4-9-21-10-8-15(20-21)19-17(23)13-11-12-5-2-3-6-14(12)26-18(13)24/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,19,20,23) |
InChI Key |
NHPQJWLGOLPUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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